molecular formula C20H18FN3O2 B2453733 (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705800-68-5

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2453733
CAS No.: 1705800-68-5
M. Wt: 351.381
InChI Key: NJOXKINADBYGSQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups

Properties

IUPAC Name

(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXKINADBYGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene, ethyl acetate, or chloroform, and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine-containing compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2}, and it has a molecular weight of 351.37 g/mol. Its structure features a fluorophenyl group and a quinoxaline derivative linked through a piperidine moiety, which enhances its biological activity.

GPR6 Modulation

Research indicates that compounds similar to (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone act as GPR6 modulators. GPR6 is a G protein-coupled receptor involved in the regulation of neurotransmitter release and neuronal signaling pathways. Modulation of this receptor has potential therapeutic implications for treating conditions such as:

  • Parkinson's Disease : GPR6 modulation may help restore dopaminergic signaling, which is disrupted in Parkinson's disease.
  • Schizophrenia : By influencing dopamine pathways, GPR6 modulators may offer new avenues for treatment.

A patent describes the synthesis and application of quinoxaline derivatives as GPR6 modulators, highlighting their therapeutic potential for neurological diseases .

Fluorescence Properties

Quinoxaline derivatives, including this compound, exhibit interesting photophysical properties. Studies have shown that these compounds can be utilized in:

  • Chemosensing : Their fluorescence properties allow for the detection of various analytes, making them suitable for sensor applications.
  • Biosensing : The ability to detect biological molecules enhances their application in biomedical diagnostics .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The development of derivatives is crucial for enhancing the pharmacological profile of the parent compound.

Synthetic Routes

Recent literature emphasizes the importance of synthetic strategies to produce quinoxaline derivatives efficiently. The methods typically involve:

  • Condensation Reactions : These reactions are fundamental in forming the quinoxaline core.
  • Functionalization : Introducing various substituents can modify biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound and its analogs in preclinical models:

Preclinical Studies on Neuroprotection

In animal models of neurodegenerative diseases, compounds structurally related to this compound have shown:

  • Neuroprotective Effects : These compounds may protect against neuronal loss induced by toxins or injury.
  • Behavioral Improvements : Enhanced cognitive functions were observed in treated animals compared to controls.

These findings support the potential use of this compound in developing therapies for neurological conditions .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
GPR6 ModulationTargeting neurological disordersImproved treatment options for Parkinson's
ChemosensingFluorescent detection of analytesEnhanced sensitivity in environmental monitoring
BiosensingDetection of biological moleculesImproved diagnostics in clinical settings
NeuroprotectionProtecting neurons from damagePotential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a fluorophenyl moiety, a quinoxalin-2-yloxy group, and a piperidin-1-yl structure. These components contribute to its distinct chemical properties and biological activities.

PropertyDetails
IUPAC Name(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Molecular FormulaC20H18FN3O2
CAS Number1705800-68-5

Synthesis

The synthesis of this compound typically involves multi-step reactions using various reagents and solvents such as toluene and ethyl acetate. The synthetic routes often require catalysts to enhance yield and purity while adhering to green chemistry principles for environmental sustainability.

Pharmacological Potential

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential as an anticancer agent. It may act by inhibiting specific pathways involved in tumor growth or promoting apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing promise against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating conditions like hyperpigmentation .

Case Studies

A study evaluating related compounds highlighted the significance of structural modifications in enhancing biological activity. For instance, derivatives of piperazine have shown improved enzyme inhibitory effects with low micromolar IC50 values, indicating strong potential for therapeutic applications against tyrosinase .

Research Findings

Recent investigations into the biological activity of similar compounds have yielded valuable insights:

  • Inhibition Studies : Compounds structurally related to this compound have been shown to inhibit tyrosinase with IC50 values ranging from 0.09 μM to 0.4 μM, indicating potent enzyme inhibition .
  • Mechanistic Insights : Docking studies have elucidated the binding modes of these compounds within the active sites of target enzymes, suggesting that structural features significantly influence their inhibitory efficacy .

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